2-Fluoro-4-methoxy-1,3-dimethylbenzene
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Overview
Description
2-Fluoro-4-methoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C9H11FO. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and two methyl groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxy-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 4-methoxy-1,3-dimethylbenzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 2-fluoro-4-methoxybenzaldehyde.
Reduction: Formation of 2-fluoro-4-methoxy-1,3-dimethylcyclohexane.
Substitution: Formation of 2-amino-4-methoxy-1,3-dimethylbenzene or 2-thio-4-methoxy-1,3-dimethylbenzene.
Scientific Research Applications
2-Fluoro-4-methoxy-1,3-dimethylbenzene is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in electron-donating interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-1,3-dimethylbenzene: Similar structure but with a bromine atom instead of a methoxy group.
2-Fluoro-4-methoxy-1,3-dimethylcyclohexane: Similar structure but with a cyclohexane ring instead of a benzene ring.
Uniqueness
2-Fluoro-4-methoxy-1,3-dimethylbenzene is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable in various chemical transformations and applications.
Properties
IUPAC Name |
3-fluoro-1-methoxy-2,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODKMVCMLMZAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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